molecular formula C20H26ClN3O3S B126462 Biotinylphenylalanylchloromethane CAS No. 142009-30-1

Biotinylphenylalanylchloromethane

Cat. No. B126462
M. Wt: 424 g/mol
InChI Key: GHRQVNADRFWTHC-MRHSLFKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinylphenylalanylchloromethane (Biotin-phenylalanine-chloromethylketone or Biotin-Phe-CMK) is a chemical compound that has been widely used in scientific research for its ability to inhibit proteases, enzymes that break down proteins.

Mechanism Of Action

Biotin-phenylalanine-chloromethylketone works by irreversibly binding to the active site of proteases. This binding prevents the protease from breaking down proteins, effectively inhibiting its activity. The irreversible nature of this binding makes Biotin-phenylalanine-chloromethylketone a potent inhibitor of proteases.

Biochemical And Physiological Effects

Biotin-phenylalanine-chloromethylketone has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting proteases, it has been shown to modulate the activity of other enzymes and receptors. It has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages And Limitations For Lab Experiments

The advantages of using Biotin-phenylalanine-chloromethylketone in lab experiments include its potent inhibition of proteases, its ability to modulate the activity of other enzymes and receptors, and its anti-inflammatory effects. However, there are also limitations to its use. Biotin-phenylalanine-chloromethylketone irreversibly binds to the active site of proteases, making it difficult to study the effects of proteases in the presence of this compound. Additionally, the irreversible nature of the binding makes it difficult to use Biotin-phenylalanine-chloromethylketone as a therapeutic agent.

Future Directions

There are several future directions for research involving Biotin-phenylalanine-chloromethylketone. One area of research is the development of more specific protease inhibitors that do not irreversibly bind to the active site of proteases. Another area of research is the use of Biotin-phenylalanine-chloromethylketone as a tool to study the activity of other enzymes and receptors. Finally, there is potential for the development of therapeutic agents based on Biotin-phenylalanine-chloromethylketone that target proteases involved in disease processes.

Synthesis Methods

Biotin-phenylalanine-chloromethylketone can be synthesized by reacting biotinylated phenylalanine with chloromethylketone. This reaction results in the formation of a peptide bond between the biotinylated phenylalanine and the chloromethylketone, creating Biotin-phenylalanine-chloromethylketone. The synthesis of this compound is typically performed using solid-phase peptide synthesis techniques.

Scientific Research Applications

Biotin-phenylalanine-chloromethylketone has been widely used in scientific research as a protease inhibitor. Proteases are enzymes that break down proteins, and their activity can be detrimental in certain experimental settings. Biotin-phenylalanine-chloromethylketone inhibits the activity of proteases, making it a useful tool in a variety of research applications.

properties

CAS RN

142009-30-1

Product Name

Biotinylphenylalanylchloromethane

Molecular Formula

C20H26ClN3O3S

Molecular Weight

424 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]pentanamide

InChI

InChI=1S/C20H26ClN3O3S/c21-11-16(25)14(10-13-6-2-1-3-7-13)22-18(26)9-5-4-8-17-19-15(12-28-17)23-20(27)24-19/h1-3,6-7,14-15,17,19H,4-5,8-12H2,(H,22,26)(H2,23,24,27)/t14-,15+,17+,19+/m1/s1

InChI Key

GHRQVNADRFWTHC-MRHSLFKSSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)CCl)NC(=O)N2

SMILES

C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=CC=C3)C(=O)CCl)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=CC=C3)C(=O)CCl)NC(=O)N2

synonyms

Bio-Phe-CH2Cl
biotinylphenylalanylchloromethane

Origin of Product

United States

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